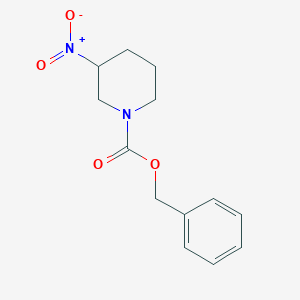

Benzyl 3-nitropiperidine-1-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O4 |

|---|---|

Molecular Weight |

264.28 g/mol |

IUPAC Name |

benzyl 3-nitropiperidine-1-carboxylate |

InChI |

InChI=1S/C13H16N2O4/c16-13(19-10-11-5-2-1-3-6-11)14-8-4-7-12(9-14)15(17)18/h1-3,5-6,12H,4,7-10H2 |

InChI Key |

ZIZFCUUNRZKZJE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzyl 3 Nitropiperidine 1 Carboxylate

Strategies for Piperidine (B6355638) Ring Construction Preceding Nitration

The construction of the piperidine ring is the foundational stage in the synthesis of Benzyl (B1604629) 3-nitropiperidine-1-carboxylate. The choice of synthetic route dictates the potential for introducing substituents and controlling stereochemistry. Methodologies are broadly categorized into intramolecular cyclizations of linear precursors and multi-component reactions that assemble the ring from several starting materials in a single step.

Intramolecular cyclization involves forming the piperidine ring from a single molecular chain that already contains the requisite atoms. This approach offers excellent control over the ring-forming process and is a versatile strategy for producing highly substituted piperidines.

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a powerful reaction for C-N bond formation in heterocycle synthesis. ntu.edu.sgresearchgate.net Intramolecular versions of this reaction are particularly effective for constructing piperidine rings. ntu.edu.sg The process can be catalyzed by various means, including Lewis acids, Brønsted acids, and organocatalysts, to enhance efficiency and stereoselectivity. researchgate.net For instance, the cyclization can be an endo-aza-Michael addition, where the nitrogen atom attacks an activated double bond within the chain to form the six-membered ring. ntu.edu.sg The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and the protecting group on the nitrogen atom. researchgate.net

Table 1: Examples of Intramolecular Aza-Michael Additions for Piperidine Synthesis

| Catalyst/Conditions | Substrate Type | Product | Diastereoselectivity | Reference |

| Lithium Chloride | N-protected amino dienone | Trisubstituted Piperidinone | Primarily one isomer | ntu.edu.sg |

| Bismuth(III) triflate | N-Ts-protected amino unsaturated ester | Substituted Piperidine | Dependent on protecting group | researchgate.net |

| Acidic Alumina | Amino-functionalized α,β-unsaturated ester | Piperidine derivative | Not specified | researchgate.net |

| No Catalyst (Mechanochemical) | Amine and α,β-unsaturated carbonyl | Substituted Piperidine | Not specified | researchgate.net |

Radical cyclizations provide a robust method for forming C-C or C-N bonds under mild conditions, making them suitable for complex molecule synthesis. nih.gov The 6-exo cyclization of radicals is a common pathway to synthesize piperidines. nih.gov This involves the generation of a radical species which then attacks a tethered alkene. For example, a novel approach to 2,4,5-trisubstituted piperidines involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, yielding only two of the four possible diastereoisomers with good to excellent diastereomeric ratios. nih.gov The choice of the radical initiator and reaction conditions can significantly influence the stereoselectivity of the cyclization. organic-chemistry.org Photoredox catalysis has emerged as a modern tool to initiate these cyclizations under exceptionally mild conditions, avoiding the use of toxic reagents like tin hydrides. nih.gov

Table 2: Radical Cyclization Approaches to Piperidine Scaffolds

| Radical Precursor | Initiator/Catalyst | Cyclization Mode | Key Feature | Reference |

| 7-substituted-6-aza-8-bromooct-2-enoates | Tris(trimethylsilyl)silane | 6-exo | Enhanced diastereoselectivity over tributyltin hydride | organic-chemistry.org |

| Aryl halide with tethered olefin | Organic Photoredox Catalyst (3DPAFIPN) | 6-exo | Mild, metal-free conditions for spiro-piperidines | nih.gov |

| (Triethylsilyl)vinyl-stabilized radical | Not specified | 6-exo | Single diastereoisomer product | nih.gov |

| Aldehydes with pendant alkenes | Photoredox/Cobaloxime/Amine | Not specified | Alkene transposition with H2 extrusion | organic-chemistry.org |

Hydride transfer/cyclization cascades represent an efficient, redox-neutral strategy for piperidine synthesis. nih.gov These reactions often proceed via an initial hydride transfer from an activated C-H bond to a suitable acceptor, generating an iminium ion intermediate which then undergoes cyclization. Yamazaki et al. demonstrated the intramolecular cyclization of amides bearing an alkene group via hydride transfer to form piperidines with tertiary amino groups. nih.gov This reaction is efficient in polar aprotic solvents but is sensitive to water. Another approach involves an iridium(III)-catalyzed cascade of hydroxyl oxidation, amination, and imine reduction via hydrogen transfer, allowing for the stereoselective synthesis of substituted piperidines in water. nih.gov

While 6-exo cyclizations are generally favored by Baldwin's rules, 6-endo-trig cyclizations offer a direct route to certain substitution patterns in piperidines. mdpi.com These reactions, though sometimes considered less favorable, can be achieved under specific conditions. For example, Gharpure et al. reported a 6-endo-dig reductive hydroamination/cyclization cascade of alkynes to synthesize piperidines. nih.gov The reaction proceeds through an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion that is subsequently reduced. nih.gov In some cases, the regioselectivity of cyclization can be controlled by the choice of solvent, with acetonitrile (B52724) favoring the 6-endo-trig pathway for certain substrates. mdpi.com

Multi-component reactions (MCRs) are highly convergent processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. nih.govresearchgate.net These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity. researchgate.net For piperidine synthesis, MCRs can assemble the heterocyclic ring in a highly functionalized form. A notable example is the aza-Diels-Alder reaction, a hetero-[4+2] cycloaddition that can produce substituted dehydropiperidines, often in enantioenriched form with the use of a chiral catalyst. researchgate.netrsc.org Another powerful MCR is the nitro-Mannich (or aza-Henry) reaction, where a nitroalkane, an amine, and an aldehyde react to form a β-nitroamine, which can be a direct precursor to a 3-nitropiperidine scaffold following cyclization. researchgate.net

Table 3: Multi-Component Reactions for Piperidine Synthesis

| Reaction Name | Reactants | Catalyst | Key Intermediate/Product | Reference |

| Aza-Diels-Alder | Imine, Diene | Lewis Acid / Organocatalyst | Substituted Piperidin-4-one | rsc.org |

| Nitro-Mannich/Lactamization | Nitroalkane, Amine, Formaldehyde | None specified | β-nitroamine / Lactam | researchgate.net |

| TMSI-catalyzed MCR | Not specified | Trimethylsilyl (B98337) iodide (TMSI) | Highly functionalized piperidine | nih.gov |

| Co(II) nanoparticle-catalyzed MCR | Not specified | Magnetic cellulose (B213188) nanofiber-supported Co(II) | Substituted piperidine | nih.gov |

Hydrogenation and Reduction Strategies for Piperidine Ring Synthesis

The formation of the piperidine core from aromatic pyridine (B92270) precursors is a fundamental and widely used transformation in organic synthesis. nih.gov This approach is attractive due to the commercial availability of a vast array of substituted pyridines. The primary challenge lies in the aromatic stability of the pyridine ring, which often necessitates forcing conditions for hydrogenation. nih.gov

The catalytic hydrogenation of pyridine and its derivatives to yield piperidines is a well-established industrial and laboratory method. nih.gov This process typically involves heterogeneous catalysts containing platinum group metals (e.g., Pt, Rh, Ru) on a solid support like carbon or alumina, and often requires high pressures of hydrogen gas and elevated temperatures. nih.govwhiterose.ac.uk Electrocatalytic methods using catalysts like carbon-supported rhodium have also been developed to achieve hydrogenation under ambient temperature and pressure, offering a milder alternative to traditional thermal processes. nih.gov

For the synthesis of Benzyl 3-nitropiperidine-1-carboxylate, a logical starting material would be a 3-nitropyridine (B142982) derivative. However, a significant challenge in this specific route is the potential for the simultaneous reduction of the nitro group to an amino group under typical catalytic hydrogenation conditions. Selective hydrogenation of the pyridine ring while preserving the nitro functionality is difficult. A potential pathway could involve the hydrogenation of 3-hydroxypyridine (B118123) in an acetic anhydride (B1165640) solvent, which protects the hydroxyl group as an ester and facilitates ring reduction, followed by hydrolysis and subsequent conversion of the hydroxyl to a nitro group, though this is a multi-step process. google.com

A more direct, albeit challenging, approach would be the carefully controlled hydrogenation of 3-nitropyridine itself, followed by N-protection with benzyl chloroformate to yield the final product. The choice of catalyst and conditions is critical to maximize the yield of the desired 3-nitropiperidine over the 3-aminopiperidine byproduct.

Table 1: Representative Conditions for Catalytic Hydrogenation of Pyridine Derivatives

| Catalyst | Substrate | Conditions | Product | Reference |

|---|---|---|---|---|

| Rh/C | Pyridine | H₂O, ambient temp/pressure | Piperidine | nih.gov |

| PtO₂ | Substituted Pyridines | H₂ (1 atm), rt, various solvents | cis-Piperidines | whiterose.ac.uk |

| RuCl₃·xH₂O | Pyridine Derivatives | H₃N-BH₃, 100 °C | Piperidines | organic-chemistry.org |

| 5% Rh/Al₂O₃ | 3-Amino-3-phenylpropionate | H₂ (60 psi), 60 °C, HOAc | 3-Amino-3-cyclohexylpropionate | prepchem.com |

Achieving an enantiomerically pure final product requires asymmetric synthesis. The asymmetric hydrogenation of pyridine derivatives is a powerful tool for accessing chiral piperidines. rug.nl Direct asymmetric hydrogenation of pyridine is problematic, but the reaction is greatly facilitated by activating the substrate through N-alkylation to form a pyridinium (B92312) salt. This activation lowers the resonance stabilization energy of the aromatic ring, making it more susceptible to reduction. morressier.comunimi.it

For the synthesis of a chiral version of Benzyl 3-nitropiperidine-1-carboxylate, a key strategy involves the asymmetric hydrogenation of an N-benzyl-3-nitropyridinium salt. Research has shown that rhodium and iridium catalysts paired with chiral phosphine (B1218219) ligands, such as those from the JosiPhos family, are effective for this transformation. rug.nlunimi.it A critical finding was that the addition of a non-coordinating organic base, like triethylamine (B128534) (Et₃N), can dramatically improve enantioselectivity in the hydrogenation of 3-substituted pyridinium salts. morressier.comunimi.it The base is thought to prevent an undesirable enaminium-iminium isomerization of a reaction intermediate, which would otherwise lead to racemization. morressier.com This methodology allows for the synthesis of N-benzyl-3-substituted piperidines with high enantiomeric excess (ee). rug.nlunimi.it

Table 2: Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts

| Catalyst System | Substrate | Conditions | ee (%) | Reference |

|---|---|---|---|---|

| [Rh(COD)₂]OTf / (R,S)-PPF-P(t-Bu)₂ (JosiPhos) | N-benzyl-3-phenylpyridinium bromide | 50 bar H₂, 50 °C, Et₃N | 88 | unimi.it |

| [Rh(COD)₂]OTf / (R,S)-PPF-P(t-Bu)₂ (JosiPhos) | N-benzyl-3-(m-tolyl)pyridinium bromide | 50 bar H₂, 50 °C, Et₃N | 90 | rug.nlunimi.it |

| [Ir(COD)Cl]₂ / MP²-SEGPHOS | N-benzyl-2-phenylpyridinium bromide | 50 bar H₂, 80 °C, I₂ | 95 | nih.gov |

Direct Introduction and Stereocontrol of the Nitro Group at the C3-Position

An alternative to starting with a pre-functionalized pyridine is to build the piperidine ring and introduce the nitro group concurrently or sequentially using carbon-carbon bond-forming reactions. This approach offers powerful control over stereochemistry.

The nitro-Mannich reaction, also known as the aza-Henry reaction, is a powerful C-C bond-forming reaction that involves the addition of a nitroalkane to an imine. researchgate.net This reaction directly generates a β-nitroamine functionality, which is the core structure of Benzyl 3-nitropiperidine-1-carboxylate. The synthetic utility of this reaction is immense, as the resulting β-nitroamine can be a precursor to valuable 1,2-diamines or α-amino ketones. researchgate.net

The synthesis of the target piperidine ring can be envisioned through several aza-Henry-based strategies. One approach is an intramolecular aza-Michael reaction, where a linear substrate containing both an amine and a nitro-activated alkene cyclizes to form the piperidine ring. nih.govmun.ca A second approach involves a domino reaction sequence, where an intermolecular aza-Henry reaction creates a key intermediate that subsequently undergoes cyclization to form the desired heterocyclic system. acs.org For the synthesis of the title compound, the nitrogen atom would typically be pre-functionalized with the benzyl carboxylate (Cbz) protecting group.

When the aza-Henry reaction forms new stereocenters, controlling their relative configuration (diastereoselectivity) is crucial. Diastereoselective transformations can be achieved by using substrates with pre-existing chiral centers that direct the approach of the reactants. Anderson et al. demonstrated that the diastereoselective Mannich reaction between functionalized acetals and imines could be used to control the stereochemistry of piperidines, which was maintained during a subsequent reductive cyclization step. nih.govresearchgate.net

Another powerful strategy involves multicomponent reactions where stereochemistry is set in an initial step and relayed through subsequent transformations. For example, a one-pot, four-component synthesis of highly substituted piperidines with excellent diastereoselectivity was developed, initiated by an organocatalyzed Michael addition, followed by a domino aza-Henry/hemiaminalization reaction. acs.org This demonstrates the power of tandem reactions to construct complex, stereodefined piperidine rings.

Table 3: Diastereoselective Reactions for Piperidine Synthesis

| Reaction Type | Reactants | Conditions / Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Reductive Cyclization | Amino acetals from nitro-Mannich reaction | H₂, Pd/C | Stereochemistry controlled by initial Mannich reaction | nih.govresearchgate.net |

| (4+2) Cycloaddition | 3-Aroyl azetidines + Alkenes | Boronyl radical catalyst | High diastereoselectivity for polysubstituted piperidines | nih.gov |

| Four-component reaction | Aldehyde, Nitroalkene, Ammonia, Allyl-TMS | Diphenylprolinol silyl (B83357) ether, K₂CO₃ | Domino aza-Henry/hemiaminalization sequence | acs.org |

To generate a single enantiomer of Benzyl 3-nitropiperidine-1-carboxylate, an enantioselective catalytic approach is required. The field of asymmetric organocatalysis has provided a wealth of methods for enantioselective aza-Henry reactions. mdpi.com Chiral organocatalysts, such as bifunctional thioureas or cinchona alkaloids, operate through a dual-activation model. mdpi.com The basic site of the catalyst (e.g., an amine) deprotonates the nitroalkane to form a nitronate, while the hydrogen-bond donating part (e.g., the thiourea) activates the imine, organizing the transition state to favor the formation of one enantiomer over the other.

These organocatalytic methods have been successfully applied to the synthesis of various nitrogen-containing heterocycles. For instance, a domino aza-Michael/Henry reaction catalyzed by a chiral thiourea (B124793) has been used to generate 3-nitro-1,2-dihydroquinolines with high enantioselectivity. mdpi.com Similarly, intramolecular aza-Michael reactions catalyzed by cinchona-derived amines have been employed in the desymmetrization of prochiral substrates to afford enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov Such strategies could be adapted to an intramolecular cyclization of an appropriate N-Cbz protected acyclic precursor to furnish the desired chiral 3-nitropiperidine framework.

Table 4: Enantioselective Aza-Henry/Aza-Michael Reactions for Heterocycle Synthesis

| Catalyst Type | Catalyst | Reaction | ee (%) | Reference |

|---|---|---|---|---|

| Cinchona Alkaloid Derivative | 9-Amino-9-deoxy-epi-hydroquinine | Intramolecular aza-Michael | Up to 99 | nih.gov |

| Thiourea | Takemoto Catalyst | Intermolecular Mannich reaction | >90 | mun.ca |

| Diphenylprolinol Silyl Ether | (S)-Diphenylprolinol TMS ether | Michael/aza-Henry domino | 97 | acs.org |

| Thiourea | Chiral thiourea | Domino aza-Michael/Henry | Up to 86 | mdpi.com |

The Nitro-Mannich (Aza-Henry) Reaction for C3-Nitration

Precursors and Imine Reactivity in Nitro-Mannich Systems

The nitro-Mannich reaction, also known as the aza-Henry reaction, represents a cornerstone in the synthesis of β-nitroamines. wikipedia.org This reaction involves the nucleophilic addition of a nitroalkane to an imine. wikipedia.org The synthetic utility of this reaction is enhanced by the reactivity of imines formed in situ from more stable precursors, typically an aldehyde and a primary amine. core.ac.uk This approach circumvents the potential instability of pre-formed imines. core.ac.uk

In the context of synthesizing 3-nitropiperidine derivatives, a cascade reaction combining a nitro-Mannich addition with a subsequent lactamization is a particularly effective strategy. beilstein-journals.org In this methodology, key precursors such as a nitro-functionalized Michael adduct, an aldehyde (commonly formaldehyde), and a primary amine are reacted together. beilstein-journals.orgresearchgate.net The aldehyde and amine first condense to form a highly reactive iminium intermediate, which is immediately trapped by the nucleophilic nitronate species in a nitro-Mannich type coupling. beilstein-journals.orgcore.ac.uk The presence of electron-withdrawing groups on the imine nitrogen, such as carbamates, can increase the electrophilicity of the C=N double bond and facilitate the reaction. nih.gov This cascade approach allows for the rapid assembly of heavily substituted 5-nitropiperidin-2-ones, which are direct precursors to 3-nitropiperidines. beilstein-journals.org The choice of amine precursor allows for the introduction of various substituents on the piperidine nitrogen. beilstein-journals.org

Table 1: Precursors in Nitro-Mannich/Lactamisation Cascade Reactions

| Nitro Compound Precursor | Aldehyde | Amine Precursor | Resulting N-Substituent | Reference |

|---|---|---|---|---|

| Lactam 6a | Aqueous Formaldehyde | Allylamine | Allyl | beilstein-journals.org |

| Lactam 6a | Aqueous Formaldehyde | Benzylamine | Benzyl | beilstein-journals.org |

| Nitroethane | Formaldehyde | Piperidine | (Piperidin-1-yl)methyl | core.ac.uk |

| Nitromethane | Formaldehyde | Aniline | (Phenylamino)methyl | core.ac.uk |

Oxidation-Based Approaches to C3-Nitropiperidines

An alternative to constructing the ring with the nitro group already present is to introduce the nitro functionality onto a pre-existing piperidine scaffold. This can be achieved through the oxidation of other nitrogen-containing functional groups, such as amines or oximes, at the C3 position.

A well-established method for converting an oxime to a nitro group involves direct oxidation. This is particularly useful for synthesizing secondary nitro compounds from the corresponding ketoximes. A convenient and safe protocol utilizes sodium perborate (B1237305) in glacial acetic acid as the oxidizing agent. organic-chemistry.org This method is advantageous as it avoids more hazardous reagents like peroxytrifluoroacetic acid. organic-chemistry.org The reaction proceeds under mild conditions, typically at 55-60°C, and is applicable to a range of oximes, including sterically hindered ones. organic-chemistry.org While yields can be moderate (ranging from 30-65%), the accessibility of the starting materials and the operational simplicity make it a valuable synthetic tool. organic-chemistry.org For the synthesis of Benzyl 3-nitropiperidine-1-carboxylate, this would entail the preparation of the corresponding C3-oximinopiperidine precursor, followed by oxidation to install the C3-nitro group.

Table 2: Reagents for Oxidation of Oximes to Nitro Compounds

| Reagent System | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Sodium Perborate / Glacial Acetic Acid | 55-60°C | General for primary and secondary nitro compounds | organic-chemistry.org |

| Ozone on Silica Gel | Flow-based packed bed reactor | Amines to nitroalkanes | organic-chemistry.org |

Nitration of Existing Piperidine Derivatives

Direct nitration of a C-H bond on the piperidine ring is another potential route. However, achieving positional selectivity, especially at the C3 position, is a significant synthetic challenge.

The direct C-H functionalization of piperidines is complicated by the electronic influence of the ring nitrogen. nih.gov The C3 position is electronically deactivated towards electrophilic attack or carbene C-H insertion due to the inductive electron-withdrawing effect of the adjacent nitrogen atom. nih.govresearchgate.net This inherent reactivity pattern makes selective functionalization at C3 via direct electrophilic nitration highly challenging.

Research has shown that site selectivity in the functionalization of the piperidine ring is largely controlled by the nature of the protecting group on the nitrogen. nih.govnih.gov For instance, N-Boc and N-brosyl protecting groups tend to direct rhodium-catalyzed C-H insertion reactions to the C2 position. nih.gov In contrast, other specialized protecting groups can favor functionalization at the C4 position. nih.gov Direct and selective functionalization at the C3 position remains a largely unsolved problem, with most successful approaches relying on indirect methods, such as the ring-opening of a cyclopropane (B1198618) intermediate fused to the piperidine ring. nih.govnih.gov Therefore, direct nitration of an N-Cbz-piperidine is unlikely to be a viable or selective method for producing the desired 3-nitro isomer.

Table 3: Protecting Group Influence on Piperidine C-H Functionalization Site Selectivity

| N-Protecting Group | Catalyst System (Example) | Favored Position | Reference |

|---|---|---|---|

| N-Boc | Rh₂(R-TCPTAD)₄ | C2 | researchgate.netnih.gov |

| N-Brosyl | Rh₂(R-TPPTTL)₄ | C2 | nih.gov |

| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | researchgate.netnih.gov |

| N-Boc | Indirect (Cyclopropanation/Ring Opening) | C3 | nih.gov |

Installation and Manipulation of the Benzyl Carbamate (B1207046) (Cbz) Protecting Group

The benzyl carbamate (Cbz) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its susceptibility to removal by catalytic hydrogenolysis.

The introduction of a Cbz group onto the nitrogen of a piperidine ring is a standard and reliable transformation. The most common method involves the reaction of the piperidine's secondary amine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. This typically entails using an aqueous base, such as sodium carbonate or sodium hydroxide, in a biphasic system with an organic solvent like dioxane or dichloromethane. An alternative is to use a tertiary amine base, such as triethylamine or diisopropylethylamine, in an anhydrous organic solvent. Other reagents, such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), can also be employed for this purpose. commonorganicchemistry.com These protocols are generally high-yielding and applicable to a wide range of amine substrates, including piperidine and its derivatives. organic-chemistry.org

Table 4: Common Reagents for Cbz Protection of Amines

| Reagent Name | Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| Benzyl Chloroformate | Cbz-Cl | Aqueous base (e.g., Na₂CO₃) or tertiary amine base (e.g., Et₃N) | commonorganicchemistry.com |

| N-(Benzyloxycarbonyloxy)succinimide | Cbz-OSu | Aprotic solvent (e.g., THF, CH₂Cl₂) | commonorganicchemistry.com |

| O-Alkyl S-(pyridin-2-yl)carbonothiolates | N/A | Room temperature, in air | organic-chemistry.org |

Sequential Integration of Cbz-Protection with Ring Formation and Nitration

A logical approach would involve the initial synthesis of a Cbz-protected piperidine precursor, followed by a regioselective nitration. For instance, a multi-enzyme cascade has been successfully employed to convert N-Cbz-protected L-lysinol to L-3-N-Cbz-aminopiperidine. nih.govnih.govmanchester.ac.uk This demonstrates the feasibility of forming a Cbz-protected 3-substituted piperidine. The resulting 3-amino group could then potentially be converted to a nitro group through a Sandmeyer-type reaction or other functional group interconversions.

Alternatively, a route could commence with the nitration of pyridine to yield 3-nitropyridine, a known process that can be achieved using nitric acid in trifluoroacetic anhydride. rsc.org The subsequent reduction of the pyridine ring to a piperidine, followed by N-protection with a Cbz group, presents another viable, albeit challenging, synthetic pathway. The hydrogenation of the nitropyridine precursor would need to be carefully controlled to avoid reduction of the nitro group.

Another potential strategy involves the direct C-H nitration of a pre-formed N-Cbz-piperidine ring. Research on the β-nitration of N-phenylpiperidine using t-butyl nitrite (B80452) promoted by an oxoammonium salt indicates that direct functionalization of the piperidine ring is possible. researchgate.net Adapting such a method to an N-Cbz protected system could offer a more direct route to the target compound.

A hypothetical synthetic sequence could be:

Ring Formation and Cbz-Protection: Synthesis of N-Cbz-piperidine from commercially available starting materials.

Functionalization/Nitration: Introduction of the nitro group at the 3-position. This could potentially be achieved through the formation of an enamine or enolate from N-Cbz-3-piperidone, followed by reaction with a suitable nitrating agent.

Catalytic Systems and Reagents in Benzyl 3-Nitropiperidine-1-carboxylate Synthesis

The synthesis of functionalized piperidines, including benzyl 3-nitropiperidine-1-carboxylate, heavily relies on a diverse array of catalytic systems and reagents to achieve high efficiency, regioselectivity, and stereoselectivity.

Organocatalytic Systems for Stereoselective Transformations

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of piperidine derivatives. Chiral organocatalysts can facilitate the enantioselective formation of key intermediates, leading to optically active products. For instance, O-TMS protected diphenylprolinol has been used to catalyze the domino Michael addition/aminalization process between aldehydes and nitroolefins to produce polysubstituted piperidines with excellent enantioselectivity. acs.org This methodology allows for the creation of multiple stereocenters in a single step.

In the context of benzyl 3-nitropiperidine-1-carboxylate synthesis, an organocatalytic intramolecular aza-Michael reaction could be a key step. nih.gov For example, a chiral phosphoric acid catalyst has been shown to promote the asymmetric aza-Michael cyclization of N-Cbz-protected 1-amino-hex-5-enes to form 3-spiropiperidines with high enantiomeric ratios. whiterose.ac.uk A similar strategy could be envisioned for the enantioselective synthesis of a 3-nitropiperidine precursor.

| Catalyst Type | Reaction | Key Features |

| Chiral Phosphoric Acid | Asymmetric aza-Michael cyclization | High enantioselectivity in the formation of 3-substituted piperidines. whiterose.ac.uk |

| Prolinol Derivatives | Domino Michael addition/aminalization | Formation of multiple stereocenters with excellent enantiocontrol. acs.org |

| Quinoline-based Organocatalysts | Enantioselective intramolecular aza-Michael reactions | Used with a co-catalyst like trifluoroacetic acid to afford enantiomerically enriched piperidines. nih.gov |

Metal-Catalyzed Reactions (e.g., Palladium, Copper, Rhodium)

Transition metal catalysis is a cornerstone of modern synthetic chemistry and plays a pivotal role in the construction of N-heterocycles. thieme-connect.com

Palladium-catalyzed reactions are particularly versatile for the synthesis of functionalized piperidines. nih.gov Palladium catalysts can be used for C-H arylation to create cis-3,4-disubstituted piperidines with excellent regio- and stereoselectivity. acs.org Furthermore, palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles provides a modular route to highly substituted piperazines, a strategy that could be adapted for piperidine synthesis. acs.org Wacker-type aerobic oxidative cyclization of alkenes using a palladium catalyst is another effective method for constructing piperidine rings. organic-chemistry.org

Copper-catalyzed reactions offer an inexpensive and efficient alternative for the synthesis of N-heterocyclic compounds. nih.govrsc.org Copper catalysts are effective in a variety of transformations, including Ullmann-type C-N bond formation and multicomponent reactions. nih.govthieme-connect.comacs.org For instance, copper(I) iodide can catalyze the intramolecular N-arylation to form indole (B1671886) derivatives, a principle that can be extended to piperidine ring closure. thieme-connect.com

Rhodium-catalyzed reactions are highly valuable for asymmetric synthesis, particularly for the preparation of chiral piperidines. rsc.org A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine derivative has been developed to produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govorganic-chemistry.org Rhodium catalysts are also effective in the hydrogenation of nitroarenes, which could be a key step if a nitropyridine precursor is used. nih.gov Furthermore, rhodium catalysts have been employed in the asymmetric hydrogenation of nitrones to chiral hydroxylamines. nih.gov

| Metal Catalyst | Reaction Type | Example Application |

| Palladium | C-H Arylation | Synthesis of cis-3,4-disubstituted piperidines. acs.org |

| Palladium | Decarboxylative Cyclization | Modular synthesis of substituted piperazines. acs.org |

| Copper | Intramolecular N-arylation | Cyclization to form N-heterocycles. thieme-connect.com |

| Copper | Multicomponent Reactions | Facile synthesis of complex heterocyclic motifs. rsc.org |

| Rhodium | Asymmetric Reductive Heck | Enantioselective synthesis of 3-substituted piperidines. nih.govorganic-chemistry.org |

| Rhodium | Asymmetric Hydrogenation | Preparation of chiral drugs and intermediates. rsc.org |

Base-Catalyzed and Acid-Catalyzed Processes

Base and acid catalysis are fundamental in many synthetic routes towards piperidine derivatives, often playing crucial roles in cyclization and functional group manipulation steps.

Base-catalyzed reactions are frequently employed to induce cyclization through intramolecular nucleophilic attack. For example, the intramolecular aza-Michael reaction to form piperidines can be promoted by bases such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or cesium carbonate. nih.gov Sodium hydride has also been used to effect the cyclization of protected β-aminoalkyl zinc iodides to yield 5-methylene piperidines. whiterose.ac.uk In some cases, the choice of base can influence the diastereoselectivity of the reaction.

Acid-catalyzed processes are also common in piperidine synthesis. Acid-mediated stereoselective intramolecular 6-endo-trig cyclization of enones is a known method for piperidine formation. nih.gov Furthermore, acid-catalyzed nitration using agents like nitric acid in a strong acid medium is a standard method for introducing nitro groups onto aromatic and some heterocyclic systems. uri.edu The nitration of pyridines, for instance, is typically carried out under acidic conditions. rsc.org

| Catalyst Type | Reaction | Role of Catalyst |

| Base (e.g., TBAF, Cs2CO3) | Intramolecular aza-Michael Reaction | Promotes cyclization to form the piperidine ring. nih.gov |

| Base (e.g., NaH) | Cyclization | Effects ring closure of acyclic precursors. whiterose.ac.uk |

| Acid | Intramolecular Cyclization of Enones | Mediates stereoselective ring formation. nih.gov |

| Acid (e.g., H2SO4) | Nitration | Activates the nitrating agent for electrophilic substitution. uri.edu |

Chemical Reactivity and Transformations of Benzyl 3 Nitropiperidine 1 Carboxylate

Reductions and Derivatizations of the Nitro Functionality

The nitro group in benzyl (B1604629) 3-nitropiperidine-1-carboxylate is a synthetic handle that can be converted into a variety of other functional groups, most notably an amino group or a carbonyl group.

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding benzyl 3-aminopiperidine-1-carboxylate, a valuable building block for the synthesis of a wide range of biologically active compounds. nih.govresearchgate.net The choice of reducing agent is critical to ensure the chemoselective reduction of the nitro group without affecting the benzyloxycarbonyl (Cbz) protecting group or the piperidine (B6355638) ring.

Commonly employed methods for this transformation include catalytic hydrogenation using reagents such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. researchgate.net Alternative reducing agents like iron in acidic media or tin(II) chloride can also be effective. A multi-gram scale synthesis of 1-benzyl-3-aminopiperidine has been reported via a Curtius rearrangement of the corresponding acylhydrazide, showcasing an alternative to direct reduction. researchgate.net

| Reagent/Catalyst | Product | Notes |

| H₂, Pd/C | Benzyl 3-aminopiperidine-1-carboxylate | Standard catalytic hydrogenation. |

| Fe, HCl | Benzyl 3-aminopiperidine-1-carboxylate | Often used for nitro group reductions. |

| SnCl₂, HCl | Benzyl 3-aminopiperidine-1-carboxylate | Another common metal-based reducing agent. |

| NaNO₂, TFA (from acylhydrazide) | 1-Benzyl-3-aminopiperidine | Via Curtius rearrangement. researchgate.net |

The Nef reaction provides a powerful method for the conversion of a secondary nitro group, as present in benzyl 3-nitropiperidine-1-carboxylate, into a ketone. This transformation yields benzyl 3-oxopiperidine-1-carboxylate, a precursor for various substituted piperidines. The classical Nef reaction involves the formation of a nitronate salt by treatment with a base, followed by acidic hydrolysis.

Modern variations of the Nef reaction may employ different reagents to achieve the transformation under milder conditions. While specific examples for benzyl 3-nitropiperidine-1-carboxylate are not extensively documented in readily available literature, the general principles of the Nef reaction are well-established for a wide range of nitro compounds. The resulting benzyl 3-oxopiperidine-1-carboxylate is a commercially available compound, indicating its utility in organic synthesis. nih.govresearchgate.netwhiterose.ac.ukgoogle.com

| Reagents | Product | Reaction Type |

| 1. Base (e.g., NaOEt) 2. H₃O⁺ | Benzyl 3-oxopiperidine-1-carboxylate | Classical Nef Reaction |

| Oxidative methods (e.g., KMnO₄, O₃) | Benzyl 3-oxopiperidine-1-carboxylate | Oxidative Nef Reaction |

| Reductive methods (e.g., TiCl₃) | Benzyl 3-oxopiperidine-1-carboxylate | Reductive Nef Reaction |

The nitro group can also participate in radical reactions, most notably radical denitration, which replaces the nitro group with a hydrogen atom or another functional group. These reactions are typically initiated by a radical initiator, such as tributyltin hydride (Bu₃SnH) and AIBN, or through photoredox catalysis.

While specific studies on the radical denitration of benzyl 3-nitropiperidine-1-carboxylate are not prevalent, the methodology has been successfully applied to other nitro-substituted systems. For instance, a robust dearomative denitration of nitroarene derivatives induced by a radical ipso-cyclization process has been developed. whiterose.ac.uk This suggests the potential for similar reactivity with benzyl 3-nitropiperidine-1-carboxylate, offering a pathway to 3-unsubstituted or 3-functionalized piperidines.

Reactions at the Piperidine Ring System

The piperidine ring of benzyl 3-nitropiperidine-1-carboxylate can be further functionalized, allowing for the synthesis of a diverse array of substituted piperidine derivatives.

The presence of the nitro group at the 3-position can influence the stereochemical outcome of reactions at other positions on the piperidine ring. The synthesis of chiral 3-substituted piperidines is a significant area of research, often starting from chiral precursors or employing asymmetric methodologies. rsc.org

For example, diastereoselective syntheses of 2,3,6-trisubstituted piperidines have been achieved where the stereocontrol between the C-2 and C-3 positions was managed by either kinetic or thermodynamic protonation of a nitronate intermediate. nih.gov While not directly involving the title compound, this highlights the principle of using the nitro group to direct stereochemistry. The development of asymmetric "clip-cycle" syntheses of 3-spiropiperidines using N-Cbz protected amino-hex-5-enes further illustrates the advanced strategies available for creating complex chiral piperidines.

Ring expansion and contraction reactions of piperidine derivatives provide access to other heterocyclic systems. While specific examples involving benzyl 3-nitropiperidine-1-carboxylate are scarce in the literature, related transformations have been reported. For instance, a method for the preparation of optically active 3-substituted 1-benzylpiperidines through the ring expansion of a 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine has been described. This type of rearrangement, proceeding through an aziridinium (B1262131) intermediate, could potentially be adapted to derivatives of the title compound.

Reactivity of the Benzyl Carbamate (B1207046) Protecting Group

The benzyl carbamate (Cbz) group is a widely utilized protecting group for amines due to its general stability under a variety of reaction conditions and the multiple methods available for its removal. wikipedia.orgyoutube.com In the context of Benzyl 3-nitropiperidine-1-carboxylate, the reactivity of the Cbz group is of paramount importance for synthetic strategies aimed at modifying the piperidine scaffold.

The selective removal of the Cbz group in the presence of a nitro functionality presents a significant chemical challenge. Many standard deprotection methods for Cbz groups involve reductive conditions that can simultaneously reduce the nitro group. Therefore, achieving chemoselectivity is crucial.

Hydrogenolysis: Catalytic hydrogenation is a common and efficient method for the cleavage of Cbz groups. wikipedia.orggoogle.com This reaction typically proceeds via the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source. However, these conditions are also well-known to reduce nitro groups to amines. nih.govnih.govresearchgate.net

For Benzyl 3-nitropiperidine-1-carboxylate, standard hydrogenolysis would likely lead to a mixture of products, including the desired 3-nitropiperidine, the fully reduced 3-aminopiperidine, and the deprotected 3-aminopiperidine. The selective deprotection of the Cbz group while retaining the nitro group is challenging under these conditions.

Catalytic Transfer Hydrogenation: Catalytic transfer hydrogenation (CTH) offers a potentially milder alternative to using molecular hydrogen. researchgate.netacs.orgnih.gov Reagents such as ammonium (B1175870) formate, cyclohexene, or isopropanol (B130326) can serve as hydrogen donors in the presence of a palladium catalyst. researchgate.net While sometimes offering greater chemoselectivity, the reduction of the nitro group often remains a competitive pathway. The outcome is highly dependent on the specific substrate, catalyst, and reaction conditions.

Non-Reductive Cleavage Methods: Given the propensity of the nitro group to undergo reduction, non-reductive methods for Cbz cleavage are highly desirable.

Acidic Cleavage: Strong acids, such as HBr in acetic acid or trifluoroacetic acid (TFA), can cleave Cbz groups. google.com This approach avoids a reductive environment but may not be suitable if other acid-labile functional groups are present. The stability of the 3-nitropiperidine ring under strongly acidic conditions would also need to be considered.

Lewis Acid-Mediated Deprotection: Lewis acids, such as trimethylsilyl (B98337) iodide (TMSI) or boron trifluoride etherate (BF₃·OEt₂), can facilitate the cleavage of Cbz groups. These methods can sometimes offer improved chemoselectivity compared to catalytic hydrogenation.

Nucleophilic Cleavage: Certain nucleophiles can effect the removal of the Cbz group. For instance, treatment with a thiol in the presence of a base represents a non-reductive deprotection strategy. nih.gov

Below is a table summarizing potential deprotection strategies and their expected outcomes, though experimental verification on Benzyl 3-nitropiperidine-1-carboxylate is necessary.

| Reagent/Conditions | Expected Major Product(s) | Potential Side Product(s) | Chemoselectivity Concern |

| H₂, Pd/C, MeOH | 3-Aminopiperidine | 3-Nitropiperidine, Benzyl 3-aminopiperidine-1-carboxylate | Low |

| HCOOHNH₄, Pd/C, MeOH | Mixture of products | 3-Nitropiperidine, 3-Aminopiperidine | Moderate to Low |

| HBr/AcOH | 3-Nitropiperidine hydrobromide | Potential ring degradation | High (nitro group stable) |

| TMSI, CH₂Cl₂ | 3-Nitropiperidine | Substrate dependent | Moderate to High |

| Thiophenol, K₂CO₃ | 3-Nitropiperidine | - | High |

The N-Cbz group can play a significant role in directing the stereochemical outcome of reactions on the piperidine ring. This is primarily due to its steric bulk and its influence on the conformational equilibrium of the six-membered ring. nih.gov

N-acylpiperidines, including N-Cbz derivatives, often exhibit a pseudoallylic strain (A¹'³ strain) that influences the preferred conformation of substituents on the ring. nih.gov For a substituent at the C2 position, this strain generally favors an axial orientation. While the nitro group in the target molecule is at the C3 position, the conformational bias induced by the bulky Cbz group can still impact the accessibility of reagents to either face of the piperidine ring.

In reactions such as the reduction of the nitro group or the introduction of a new substituent, the Cbz group can sterically hinder one face of the molecule, leading to a diastereoselective outcome. mdpi.comnih.gov For instance, in a catalytic hydrogenation, the substrate will adsorb onto the catalyst surface. The bulky Cbz group may favor a specific adsorption geometry, leading to the delivery of hydrogen from the less hindered face and the formation of a specific stereoisomer of the corresponding 3-aminopiperidine derivative.

The exact stereochemical influence would depend on the preferred chair or twist-boat conformation of the piperidine ring, which is in turn affected by the electronic and steric nature of both the Cbz and nitro groups. A detailed conformational analysis would be required to predict the stereochemical outcome of specific reactions with confidence. nih.gov

The following table outlines the potential stereodirecting influence of the Cbz group in a hypothetical reduction of the nitro group.

| Reaction | Reagent | Expected Stereochemical Outcome | Rationale |

| Nitro Reduction | H₂, Pd/C | Potential for diastereoselectivity | The Cbz group may block one face of the ring from the catalyst surface. |

| Nitro Reduction | NaBH₄, NiCl₂ | Potential for diastereoselectivity | The bulky Cbz group may direct the approach of the hydride reagent. |

Application of Benzyl 3 Nitropiperidine 1 Carboxylate As a Synthetic Intermediate

As a Chiral Building Block in Complex Molecule Synthesis

The piperidine (B6355638) structure provides a rigid, three-dimensional framework, making its derivatives ideal as chiral building blocks for constructing complex target molecules. When used in its enantiomerically pure form, Benzyl (B1604629) 3-nitropiperidine-1-carboxylate allows for the stereocontrolled synthesis of sophisticated molecular architectures.

The true synthetic utility of Benzyl 3-nitropiperidine-1-carboxylate lies in its capacity to serve as a precursor to a wide array of functionalized piperidine derivatives. The primary transformation is the reduction of the C3-nitro group to a primary amine, which can then undergo numerous subsequent reactions. This newly formed amino group is a nucleophilic center that can be readily acylated, alkylated, sulfonated, or used in various coupling reactions to attach different substituents.

Furthermore, the N-Cbz group provides robust protection during many synthetic steps but can be selectively removed via hydrogenolysis. This unmasks the piperidine nitrogen, opening a second site for functionalization. This dual-handle approach enables the synthesis of diverse di-substituted piperidines with precise control over the substitution pattern.

| Reaction Type | Reagents/Conditions | Resulting Functional Group |

| Nitro Group Reduction | H₂, Pd/C or SnCl₂, HCl | C3-Amine (-NH₂) |

| Amine Acylation | Acyl chloride, base | C3-Amide (-NHCOR) |

| Amine Alkylation | Alkyl halide, base | C3-Secondary/Tertiary Amine (-NHR, -NR₂) |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | C3-Secondary/Tertiary Amine (-NHR, -NR₂) |

| N-Cbz Deprotection | H₂, Pd/C | N1-Secondary Amine (-NH) |

| N-Alkylation | Alkyl halide, base | N1-Tertiary Amine (-NR) |

This table illustrates the potential transformations for creating functionalized piperidine derivatives.

Constrained amine scaffolds are molecular frameworks with restricted conformational flexibility. Such rigidity is highly desirable in drug design as it can lead to increased binding affinity and selectivity for biological targets. The piperidine ring itself is a privileged sp³-rich scaffold that provides a defined three-dimensional orientation for its substituents.

Benzyl 3-nitropiperidine-1-carboxylate serves as an excellent starting point for more elaborate constrained systems. The functional handles allow for the construction of bicyclic or spirocyclic structures. For instance, a reductive cyclization cascade can be employed where the reduction of the nitro group to an amine is followed by an intramolecular reaction with another functional group, forging a new ring and creating a complex polycyclic scaffold. mdpi.comchemrxiv.org This strategy is used to access novel chemical space, moving from a simple monocyclic piperidine to intricate, multi-ring systems of high value in medicinal chemistry. whiterose.ac.uk

| Scaffold Type | Synthetic Strategy | Potential Application |

| Bicyclic Piperidines | Intramolecular reductive cyclization mdpi.com | CNS agents, enzyme inhibitors |

| Spiro-piperidines | Michael addition followed by cyclization chemrxiv.org | Antitumor agents, receptor modulators chemrxiv.org |

| Fused Heterocycles | Reaction of the C3-amine with a dielectrophile | Kinase inhibitors |

This table presents examples of constrained scaffolds derivable from Benzyl 3-nitropiperidine-1-carboxylate.

One of the most direct and significant applications of Benzyl 3-nitropiperidine-1-carboxylate is its use as an intermediate in the synthesis of 3-aminopiperidine compounds. google.com The 3-aminopiperidine moiety is a key structural feature in a multitude of biologically active compounds and approved pharmaceutical drugs.

The conversion is typically achieved through standard chemical reduction of the nitro group. This transformation is generally high-yielding and can be accomplished using various methods, including catalytic hydrogenation or metal-based reducing agents. The resulting product, Benzyl 3-aminopiperidine-1-carboxylate, retains the Cbz-protecting group, which allows for subsequent modification at the C3-amino group without affecting the piperidine nitrogen. Patents and synthetic literature highlight the importance of nitro-tetrahydropyridine and nitropiperidine precursors for accessing these valuable 3-amino-piperidine building blocks efficiently. google.com

| Transformation | Reagents | Product |

| Nitro Group Reduction | H₂ (g), Palladium on Carbon (Pd/C) | Benzyl 3-aminopiperidine-1-carboxylate |

| Nitro Group Reduction | Tin(II) chloride (SnCl₂) in HCl/Ethanol | Benzyl 3-aminopiperidine-1-carboxylate Hydrochloride |

| Nitro Group Reduction | Iron (Fe) powder in Acetic Acid | Benzyl 3-aminopiperidine-1-carboxylate |

This table shows common reagents for the reduction of Benzyl 3-nitropiperidine-1-carboxylate to its corresponding amine.

Contribution to Synthetic Routes for Heterocyclic Compounds

While Benzyl 3-nitropiperidine-1-carboxylate is itself a heterocycle, it also serves as a building block for the synthesis of more complex heterocyclic systems. By leveraging the reactivity of the nitro group (or the amine it becomes), chemists can construct new rings fused or attached to the piperidine core.

A common strategy involves the reduction of the nitro group to an amine, followed by a condensation reaction with a 1,3-dicarbonyl compound or a similar dielectrophile. This can lead to the formation of a fused pyrimidine (B1678525) or pyrazole (B372694) ring, creating a bicyclic system with a new heterocyclic component. For example, palladium-catalyzed reductive cyclization of dinitro-dialkenyl precursors is a known method for creating fused pyrrolo-indole systems, demonstrating the power of the nitro group in forming new heterocyclic rings. nih.gov This general principle can be applied to the piperidine scaffold to generate novel chemical entities for drug discovery programs.

Use in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These reactions are highly efficient, atom-economical, and can rapidly generate molecular complexity from simple starting materials.

Benzyl 3-nitropiperidine-1-carboxylate is a suitable substrate for cascade reactions, particularly those initiated by the reduction of the nitro group. A reductive cyclization is a prime example of such a process. mdpi.com In a suitably designed substrate, the amine generated from the nitro reduction can act as an intramolecular nucleophile, immediately attacking an electrophilic center elsewhere in the molecule to form a new ring. This has been demonstrated in the synthesis of spirooxindoles, where a nitro-Michael addition is followed by a metal-catalyzed reductive cyclization cascade. chemrxiv.orgchemrxiv.org This approach allows for the diastereoselective construction of complex, multifunctionalized spiro-heterocycles in a single pot, highlighting the potential of nitro-containing intermediates like Benzyl 3-nitropiperidine-1-carboxylate in advanced, efficient synthetic strategies. chemrxiv.org

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Synthesis and Transformation

The primary route for synthesizing β-nitroamines, the structural class to which Benzyl (B1604629) 3-nitropiperidine-1-carboxylate belongs, is the nitro-Mannich reaction, also known as the aza-Henry reaction. This powerful carbon-carbon bond-forming reaction involves the addition of a nitroalkane's nucleophilic nitronate anion to an electrophilic imine. The resulting β-nitroamine product is a valuable synthetic intermediate because its vicinal nitro and amino groups can be selectively manipulated for further transformations.

The general mechanism for a base-catalyzed nitro-Mannich reaction begins with the deprotonation of the nitroalkane to form a nitronate. This nitronate then attacks the imine carbon, forming a new carbon-carbon bond. The presence of electron-withdrawing groups on the imine nitrogen, such as the benzyloxycarbonyl (Cbz or Z) group in Benzyl 3-nitropiperidine-1-carboxylate, facilitates the reaction by increasing the electrophilicity of the C=N double bond.

In many modern syntheses, the reaction is not merely base-catalyzed but employs sophisticated catalysts to control the outcome. For instance, a one-pot, three-component reaction between an aldehyde, an amine, and a nitroalkane can be efficiently promoted by a heterogeneous catalyst like copper(I) iodide (CuI) supported on Amberlyst A-21. A proposed catalytic cycle for this process involves two key steps:

Imine Formation: The Lewis acidic CuI catalyst facilitates the condensation of the aldehyde and amine to form a hemiaminal intermediate, which then dehydrates to yield the reactive imine.

Nucleophilic Addition: The catalyst then promotes the addition of the nitronate (formed from the nitroalkane) to the imine, yielding the final β-nitroamine product.

The versatility of the nitro group allows for subsequent transformations into other valuable functional groups, such as amines (via reduction) or carbonyls (via the Nef reaction), making the nitro-Mannich reaction a cornerstone in the synthesis of complex nitrogen-containing molecules.

Stereochemical Mechanism Analysis in Nitro-Mannich Reactions

The nitro-Mannich reaction can create up to two new chiral centers, making the control of stereochemistry a critical area of investigation. The reaction can produce two diastereomers, referred to as syn and anti products. The development of stereoselective nitro-Mannich reactions has been a significant focus over the past two decades, leading to a variety of reliable methods for producing non-racemic compounds.

Organocatalysis has emerged as a powerful tool for controlling the stereochemical outcome. Chiral bifunctional catalysts, such as those derived from thiourea (B124793), can effectively orchestrate the reaction to favor a specific stereoisomer. For example, in a reaction between an N-Boc-imine and a nitroalkane, a chiral thiourea catalyst was shown to produce syn-β-nitroamines with high diastereoselectivity and enantioselectivity.

The proposed mechanism for this stereocontrol involves a well-organized transition state where the catalyst, the imine, and the nitronate are held in close proximity through a network of hydrogen bonds. This complex orients the reactants in a specific way, leading to a preferential attack on one face of the imine and resulting in high levels of stereoselectivity.

Table 1: Examples of Stereoselective Nitro-Mannich Reactions

| Catalyst Type | Reactants | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Quinine-derived Thiourea | Dibenzo[b,f]oxazepines + Nitroalkanes | High | High | |

| Quinidine-urea | N-protected imine + Nitroalkane | 7:1 | 90% |

Theoretical and Computational Chemistry Approaches

To complement experimental findings, computational chemistry offers powerful tools for a deeper understanding of molecular properties and reaction dynamics.

For reactions like the nitro-Mannich reaction, DFT can be used to model the transition states of different reaction pathways (e.g., leading to syn or anti products). By calculating the energy barriers associated with these transition states, researchers can predict which stereoisomer is kinetically favored. For example, a computational study on the cycloaddition of azides with guanidine (B92328) used DFT calculations to compare the energy profiles for the formation of different regioisomers, concluding which pathway was more favorable. Such approaches could be applied to Benzyl 3-nitropiperidine-1-carboxylate to understand the factors governing its formation and reactivity. The introduction of different substituents, such as a benzyl group, has been shown to favorably affect reactivity in related systems.

The three-dimensional shape of the piperidine (B6355638) ring is crucial to its biological activity and chemical reactivity. Conformational analysis studies how the ring can adopt different spatial arrangements. The piperidine ring typically adopts a stable chair conformation to minimize steric and torsional strain.

In a study of a related compound, t-3-Benzyl-r-2,c-6-bis-(4-methoxy-phenyl)-piperidin-4-one, X-ray crystallography revealed that the piperidine ring exists in a chair conformation. In this arrangement, the bulky substituent groups preferentially occupy equatorial positions to reduce steric hindrance. It is highly probable that the piperidine ring in Benzyl 3-nitropiperidine-1-carboxylate also adopts a chair conformation, with the Cbz-protected nitrogen and the 3-nitro group arranged to achieve maximum stability. The orientation of these groups (axial vs. equatorial) would significantly influence the molecule's reactivity and interactions with other molecules.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Benzyl 3-nitropiperidine-1-carboxylate |

| t-3-Benzyl-r-2,c-6-bis-(4-methoxy-phenyl)-piperidin-4-one |

| N-Boc imine |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The current synthetic routes to "Benzyl 3-nitropiperidine-1-carboxylate" and related structures often rely on traditional methods that may involve harsh conditions or generate significant waste. Future research will likely focus on developing more sustainable and efficient synthetic strategies.

One promising avenue is the application of biocatalysis . Enzymes such as transaminases and lipases have shown considerable potential in the synthesis of chiral piperidines. rsc.orgrsc.org For instance, a hybrid bio-organocatalytic cascade using a transaminase has been successfully employed for the synthesis of 2-substituted piperidines. rsc.orgrsc.org Similarly, immobilized Candida antarctica lipase (B570770) B (CALB) has been used for the multicomponent synthesis of piperidine (B6355638) derivatives, offering high yields and the potential for catalyst reuse. rsc.orgrsc.org Future work could explore the use of engineered enzymes for the asymmetric reduction of a suitable tetrahydropyridine (B1245486) precursor or for the direct installation of the nitro group onto the piperidine ring with high stereoselectivity. A recent approach combining biocatalytic C-H oxidation with radical cross-coupling has streamlined the synthesis of complex piperidines, reducing multi-step processes to just a few steps. news-medical.netmedhealthreview.com

Organocatalysis represents another key area for developing sustainable synthetic routes. Organocatalytic domino reactions, for example, have been used to construct polysubstituted piperidines with the formation of multiple stereocenters in a single step. nih.govacs.org The use of chiral organocatalysts could provide a metal-free method for the enantioselective synthesis of "Benzyl 3-nitropiperidine-1-carboxylate."

Furthermore, C-H functionalization reactions offer a direct and atom-economical approach to piperidine synthesis and modification. nih.govbeilstein-journals.orgresearchgate.net While direct C-H nitration of a pre-formed N-benzylpiperidine-1-carboxylate ring is challenging, research into novel catalysts and directing groups could make this a viable strategy. The development of greener and more sustainable synthetic processes is a critical challenge in the pharmaceutical and chemical industries, with a focus on reducing the use of hazardous reagents and solvents. researchgate.netrsc.orgnih.govresearchgate.netnih.gov

| Synthetic Strategy | Potential Advantages for "Benzyl 3-nitropiperidine-1-carboxylate" | Key Catalyst/System Examples |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Transaminases, Lipases (e.g., CALB), Hydroxylases. rsc.orgrsc.orgchemistryviews.org |

| Organocatalysis | Metal-free synthesis, access to enantiomerically enriched products, domino reactions. | Proline derivatives, Chiral phosphoric acids, Thiourea-based catalysts. nih.govacs.orgresearchgate.net |

| C-H Functionalization | Atom economy, reduced number of synthetic steps, direct modification of the piperidine core. | Rhodium catalysts, Palladium catalysts with specific ligands. nih.govresearchgate.netnih.gov |

Exploration of Undiscovered Reactivity Profiles

The chemical reactivity of "Benzyl 3-nitropiperidine-1-carboxylate" is largely dictated by the interplay between the N-benzylcarbamate protecting group, the piperidine ring, and the C3-nitro substituent. While some reactions are predictable, there is significant scope for exploring undiscovered reactivity.

The nitro group is a versatile functional handle that can be transformed into a variety of other groups, such as amines, oximes, and carbonyls (via the Nef reaction). wikipedia.orgnih.gov The electron-withdrawing nature of the nitro group acidifies the α-proton at the C3 position, allowing for deprotonation to form a nitronate intermediate. wikipedia.org This nitronate can act as a nucleophile in various C-C bond-forming reactions. Future research could investigate the use of this nucleophilic center in stereoselective alkylations, aldol-type reactions, and Michael additions to construct more complex molecular architectures.

Conversely, the nitro group can be exploited for its electrophilic character. Under Lewis acid activation, the aci-nitro tautomer can react with various nucleophiles. nih.gov This "umpolung" reactivity could be harnessed for the introduction of substituents at the C3 position. Furthermore, the nitro group can act as a leaving group in certain reactions, enabling the formation of a double bond or substitution with other functionalities. nih.govuni-rostock.de

The piperidine ring itself offers opportunities for further functionalization. While the C3 position is functionalized, remote C-H functionalization at the C4 or C5 positions, though challenging, could be achieved with the development of new catalytic systems. Ligand-controlled palladium-catalyzed C(sp3)-H arylation has been demonstrated for N-Boc-piperidines, showcasing the potential for regioselective functionalization. researchgate.net

| Functional Group | Potential Transformation | Possible Applications |

| Nitro Group (as nucleophile) | Alkylation, Aldol reaction, Michael addition via nitronate. wikipedia.org | Elaboration of the piperidine scaffold with new carbon-carbon bonds. |

| Nitro Group (as electrophile) | Nucleophilic substitution on the aci-nitro tautomer. nih.gov | Introduction of heteroatom or carbon nucleophiles at the C3 position. |

| Nitro Group (as leaving group) | Elimination to form an alkene, SNAr-type reactions. nih.govuni-rostock.de | Synthesis of tetrahydropyridine derivatives or substituted piperidines. |

| Piperidine Ring | Remote C-H functionalization at C4/C5 positions. researchgate.net | Introduction of additional diversity for structure-activity relationship studies. |

Advanced Stereocontrol in Complex Scaffolds

Achieving precise control over the stereochemistry of the 3-substituted piperidine core is crucial for its application in pharmaceuticals, where biological activity is often dependent on a specific enantiomer. Future research will undoubtedly focus on advanced methods for stereocontrol in the synthesis of "Benzyl 3-nitropiperidine-1-carboxylate" and its incorporation into more complex molecules.

Asymmetric catalysis is at the forefront of this endeavor. Rhodium-catalyzed asymmetric reductive Heck reactions have been successfully used to synthesize enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. nih.govsnnu.edu.cnacs.orgorganic-chemistry.org This method could be adapted to introduce the nitro-containing substituent with high enantioselectivity.

Organocatalytic strategies also offer powerful tools for stereocontrol. For example, intramolecular aza-Michael reactions catalyzed by chiral phosphoric acids or other organocatalysts have been shown to produce enantioenriched piperidines. whiterose.ac.uk An organocatalytic domino Michael addition/aminalization process has been developed to synthesize polysubstituted piperidines with excellent enantioselectivity, creating four contiguous stereocenters in one step. nih.govacs.org

Another approach involves the functionalization of prochiral tetrahydropyridines . Asymmetric cyclopropanation of an N-Boc-tetrahydropyridine, followed by regioselective and stereoselective ring-opening, can provide access to 3-substituted piperidines. nih.govnih.gov This indirect method could be explored for the synthesis of enantiopure "Benzyl 3-nitropiperidine-1-carboxylate."

| Method | Approach | Potential Outcome |

| Rhodium-Catalyzed Asymmetric Reaction | Asymmetric reductive Heck reaction of a dihydropyridine (B1217469) precursor. nih.govsnnu.edu.cnacs.org | High enantioselectivity for the C3 stereocenter. |

| Organocatalysis | Asymmetric intramolecular aza-Michael reaction or domino reactions. nih.govwhiterose.ac.uk | Metal-free synthesis of enantiomerically enriched product. |

| Indirect Functionalization | Asymmetric cyclopropanation of a tetrahydropyridine followed by ring-opening. nih.govnih.gov | Access to specific diastereomers and enantiomers. |

Integration with Flow Chemistry and Automated Synthesis

The translation of laboratory-scale synthesis to industrial production often faces challenges related to scalability, safety, and reproducibility. Flow chemistry and automated synthesis offer solutions to these challenges and are expected to play a significant role in the future of synthesizing molecules like "Benzyl 3-nitropiperidine-1-carboxylate."

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions (such as nitrations), and the potential for higher yields and purities. durham.ac.uknih.govuc.ptmdpi.com The synthesis of various heterocyclic compounds, including piperidines, has been successfully demonstrated in flow systems. durham.ac.ukuc.pt Future work could involve developing a continuous flow process for the synthesis of "Benzyl 3-nitropiperidine-1-carboxylate," potentially telescoping multiple reaction steps without the need for intermediate isolation and purification. uc.ptresearchgate.net This would not only improve efficiency but also allow for safer handling of potentially energetic nitro compounds.

Automated synthesis platforms , often coupled with flow reactors, can accelerate the synthesis and screening of compound libraries. rsc.orgnih.govnih.gov By automating the synthesis of derivatives of "Benzyl 3-nitropiperidine-1-carboxylate," researchers could rapidly explore the chemical space around this scaffold to identify molecules with desired properties. Automated systems can perform reactions in parallel on a microscale, significantly reducing the time and resources required for library generation and optimization. rsc.orgnih.gov The integration of process analytical technology (PAT) with these automated systems can enable real-time monitoring and optimization of reaction conditions, leading to more robust and efficient synthetic processes. researchgate.net

| Technology | Key Advantages | Future Application for "Benzyl 3-nitropiperidine-1-carboxylate" |

| Flow Chemistry | Improved safety, enhanced reaction control, scalability, potential for reaction telescoping. durham.ac.ukresearchgate.netacs.org | Development of a continuous, multi-step synthesis from simple starting materials. |

| Automated Synthesis | High-throughput synthesis, rapid library generation, accelerated optimization. rsc.orgnih.govnih.gov | Parallel synthesis of analogues for structure-activity relationship studies. |

| Integrated Systems | Self-optimizing reactors, real-time data analysis, streamlined discovery-to-production pipeline. researchgate.netnih.gov | An end-to-end automated process for the synthesis and evaluation of novel piperidine-based compounds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.